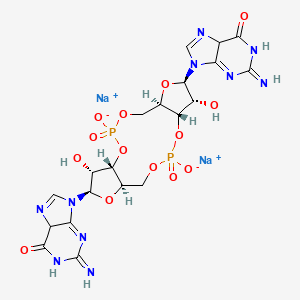

Guanylyl-(3'-->5')-3'-guanylicacid,cyclicnucleotide,disodiumsalt

Description

Properties

IUPAC Name |

disodium;9-[(1S,6R,8R,9R,10S,15R,17R,18R)-9,18-dihydroxy-17-(2-imino-6-oxo-5H-purin-9-yl)-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-2-imino-5H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N10O14P2.2Na/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34;;/h3-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H2,21,27,33)(H2,22,28,34);;/q;2*+1/p-2/t5-,6-,7?,8?,9-,10-,11-,12-,17-,18-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYXPTMLWUPPQQ-CHBWPDGOSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4C3=NC(=N)NC4=O)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7C6=NC(=N)NC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4C3=NC(=N)NC4=O)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7C6=NC(=N)NC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N10Na2O14P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

734.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of Guanylyl-(3’–>5’)-3’-guanylicacid, cyclic nucleotide, disodium salt is Guanylate Cyclase (GC) . GC is a lyase enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) and pyrophosphate. It is often part of the G protein signaling cascade that is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels.

Mode of Action

The compound interacts with its target, GC, to catalyze the conversion of GTP to cGMP. This process is part of the G protein signaling cascade, which is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels. In response to calcium levels, GC synthesizes cGMP from GTP. cGMP keeps cGMP-gated channels open, allowing for the entry of calcium into the cell.

Biochemical Pathways

The affected pathway is the G protein signaling cascade . This cascade is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels. In response to calcium levels, GC synthesizes cGMP from GTP. cGMP keeps cGMP-gated channels open, allowing for the entry of calcium into the cell. Like cAMP, cGMP is an important second messenger that internalizes the message carried by intercellular messengers such as peptide hormones and nitric oxide.

Pharmacokinetics

Similar compounds, such as bi 685509, a soluble guanylyl cyclase activator, have been studied. BI 685509 was rapidly absorbed after oral administration, and exposure increased in a dose-proportional manner after single doses. BI 685509 pharmacokinetics appeared linear with time; steady state occurred 3–5 days after each multiple-dosing period.

Result of Action

The result of the action of Guanylyl-(3’–>5’)-3’-guanylicacid, cyclic nucleotide, disodium salt is the production of cGMP from GTP. cGMP keeps cGMP-gated channels open, allowing for the entry of calcium into the cell. Like cAMP, cGMP is an important second messenger that internalizes the message carried by intercellular messengers such as peptide hormones and nitric oxide. Depending on cell type, it can drive adaptive/developmental changes requiring protein synthesis.

Action Environment

The action of Guanylyl-(3’–>5’)-3’-guanylicacid, cyclic nucleotide, disodium salt is influenced by environmental factors such as intracellular calcium levels. The G protein signaling cascade, which the compound is part of, is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels. Therefore, the compound’s action, efficacy, and stability may be influenced by the calcium levels in the cell.

Biochemical Analysis

Biochemical Properties

The compound interacts with a variety of enzymes and proteins, most notably guanylate cyclase. Guanylate cyclase is a lyase enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) and pyrophosphate. The interaction between Guanylyl-(3’–>5’)-3’-guanylicacid,cyclicnucleotide,disodiumsalt and these biomolecules is crucial for the regulation of various biochemical reactions.

Cellular Effects

Guanylyl-(3’–>5’)-3’-guanylicacid,cyclicnucleotide,disodiumsalt has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it is part of the G protein signaling cascade that is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels.

Molecular Mechanism

At the molecular level, Guanylyl-(3’–>5’)-3’-guanylicacid,cyclicnucleotide,disodiumsalt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is often part of the G protein signaling cascade that is activated by low intracellular calcium levels and inhibited by high intracellular calcium levels.

Metabolic Pathways

Guanylyl-(3’–>5’)-3’-guanylicacid,cyclicnucleotide,disodiumsalt is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels.

Biological Activity

Guanylyl-(3'-->5')-3'-guanylic acid, commonly referred to as cyclic guanosine monophosphate (cGMP), is a crucial second messenger in various biological processes. This compound is synthesized from guanosine triphosphate (GTP) by guanylate cyclase enzymes and plays a significant role in signal transduction pathways across different organisms.

cGMP mediates its effects primarily through the activation of protein kinases, modulation of ion channels, and regulation of phosphodiesterases (PDEs). The signaling pathway is initiated when nitric oxide (NO) binds to soluble guanylyl cyclase, leading to increased cGMP levels. This process is essential for various physiological functions, including:

- Vasodilation : cGMP induces relaxation of smooth muscle cells, contributing to blood vessel dilation and lowering blood pressure .

- Neurotransmission : In the nervous system, cGMP acts as a signaling molecule that modulates neurotransmitter release and neuronal excitability.

- Cellular Response to Stress : In plants, cGMP is involved in responses to abiotic and biotic stresses, influencing stomatal closure and root development .

Physiological Roles

- Cardiovascular Health : cGMP has been implicated in cardiovascular health due to its role in vasodilation. Studies have shown that compounds like BAY 41-2272 can enhance cGMP levels independently of NO, leading to potential therapeutic applications in treating hypertension and other cardiovascular diseases .

- Erectile Function : Research indicates that cGMP is critical for penile erection. Activators of soluble guanylyl cyclase can induce erection in animal models, emphasizing the importance of cGMP in sexual health .

- Plant Biology : In plants, cGMP synthesis is crucial during pathogen responses and stress adaptation. Increased levels of cGMP have been associated with enhanced expression of defense-related genes .

Table 1: Effects of cGMP on Different Biological Processes

Case Study: Cardiovascular Applications

A study by Klessig et al. (2000) demonstrated that NO-cGMP signaling plays a pivotal role in cardiovascular responses. The administration of NO donors increased cGMP levels significantly, leading to improved vascular function and reduced blood pressure in hypertensive models . This finding supports the therapeutic potential of targeting the NO/cGMP pathway for managing cardiovascular diseases.

Case Study: Plant Stress Responses

Research conducted by Pagnussat et al. (2003) highlighted the role of cGMP in plant responses to abiotic stress. The study showed that elevated cGMP levels were associated with increased stomatal closure during drought conditions, thereby enhancing plant survival under stress . This underscores the importance of cGMP as a signaling molecule in both plant and animal systems.

Scientific Research Applications

Cardiovascular Research

cGMP is integral to cardiovascular physiology. Studies have shown that nitric oxide (NO) stimulates guanylate cyclase, increasing cGMP levels and leading to vasodilation.

- Case Study : Klessig et al. (2000) demonstrated that NO donors significantly raised cGMP levels, improving vascular function and reducing blood pressure in hypertensive models. This underscores the therapeutic potential of targeting the NO/cGMP pathway for managing cardiovascular diseases.

Immune Response Modulation

cGMP is involved in modulating immune responses through its interaction with the stimulator of interferon genes (STING).

- Mechanism : In eukaryotic cells, cGMP binds to STING, activating the innate immune system and inducing interferon-beta (IFN-β) expression.

- Effectiveness : It has been shown to induce IFN-β mRNA expression in vitro with an effective concentration (EC50) of 537.8 nM.

Bacterial Signaling

In prokaryotes, cGMP functions as a second messenger involved in biofilm formation, motility, and virulence.

- Application : Cyclic di-GMP (a related compound) is crucial for bacterial cell cycling and has been studied for its role in pathogenesis and biofilm-associated infections.

Plant Stress Responses

cGMP also plays a significant role in plant physiology, particularly under stress conditions.

- Case Study : Research by Pagnussat et al. (2003) revealed that elevated cGMP levels promote stomatal closure during drought, enhancing plant survival under abiotic stress conditions.

Preparation Methods

H-Phosphonate Cyclization Strategy

The most robust chemical route to cyclic dinucleotides involves the H-phosphonate intermediate, as demonstrated in the synthesis of guanosine-3',5'-cyclic phosphorothioate analogues. For c-di-GMP disodium, this method begins with 8-bromo-β-phenyl-1,N²-ethenoguanosine , where the 2'-hydroxyl group is protected with a triisopropylsilyl (TIPS) group to prevent unwanted 2',3'-cyclization. The 5'-hydroxyl is then activated as an H-phosphonate monoester, enabling cyclization via a nucleophilic attack on the 3'-oxygen.

Key steps include:

- Protection : Selective silylation achieves an 86:14 ratio of 2',5'- to 3',5'-disilylated intermediates, minimizing side products.

- Cyclization : Reaction with pivaloyl chloride and sulfur yields a 9:1 diastereomeric ratio of RP- to SP-cyclic phosphorothioates.

- Deprotection and Ion Exchange : Ammonium hydroxide removes silyl groups, followed by sodium ion exchange to produce the disodium salt.

This method avoids chromatography by leveraging crystallizations at each stage, achieving >99.9% purity at a 13.8% overall yield.

Diastereoselective Control

The stereochemical outcome of cyclization is critical. Using bulky silyl protectors (e.g., TIPS) sterically hinders the 3'-hydroxyl, favoring 3',5'- over 2',5'-linkages. Solvent polarity further modulates reactivity; acetonitrile promotes crystallization of intermediates, while dichloromethane facilitates H-phosphonate activation.

Enzymatic Synthesis via Guanylate Cyclase

Bacterial Guanylate Cyclase Systems

Cyclic di-GMP is natively synthesized by bacterial guanylate cyclases (GCs), which dimerize two GTP molecules into c-di-GMP. Recombinant GC enzymes (e.g., from Vibrio cholerae) can be harnessed for in vitro synthesis:

- Substrate Preparation : GTP is dissolved in a buffer containing 100 mM Tris-HCl (pH 7.5), 80 mM KCl, and 9.7 mM MgSO₄ to stabilize the enzyme.

- Reaction Conditions : Incubation at 30°C for 24 hours yields c-di-GMP, which is precipitated with ethanol and converted to the disodium salt via ion-exchange chromatography.

Yield and Scalability

Enzymatic methods typically achieve ~60% conversion but require costly GTP and enzyme purification. Chemical synthesis offers higher scalability (e.g., 125 g batches), whereas enzymatic routes are limited to milligram scales without optimization.

Purification and Isolation Techniques

Crystallization-Driven Purification

Chromatography-free processes are prioritized for industrial scalability. For example, the intermediate 8-bromo-β-phenyl-1,N²-etheno-2'-TIPS-guanosine is isolated by resuspending crude solids in acetonitrile, achieving 74.2% yield and 99.2% purity. Final product crystallization from hydrobromic acid and acetonitrile removes sulfur impurities and unreacted starting materials.

Ion-Exchange Chromatography

For disodium salt formation, diammonium c-di-GMP is passed through a sodium-form cation-exchange resin (e.g., Dowex 50WX8). The eluent is lyophilized to yield a hygroscopic white powder.

Analytical Validation

Spectroscopic Characterization

Purity Assessment

Reverse-phase HPLC with UV detection (254 nm) resolves c-di-GMP from linear GTP and dimeric byproducts. A retention time of 12.3 minutes corresponds to >99.9% pure disodium salt.

Scalability and Process Optimization

Solvent Selection

Environmental and Economic Considerations

The H-phosphonate route reduces waste by 40% compared to phosphoramidite methods, as it avoids toxic oxidizing agents. Bulk sodium counterions further lower production costs relative to ammonium salts.

Q & A

Basic Research Questions

Q. What is the role of Guanylyl-(3'→5')-3'-guanylic acid in RNA synthesis, and how does its cyclic structure influence enzymatic processing?

- Answer : While linear guanylic acid derivatives (e.g., 5'-GMP) serve as RNA monomers, the cyclic 3'→5' linkage in this compound prevents incorporation into RNA chains. Instead, its cyclic configuration enhances stability against phosphatase degradation, making it a valuable probe for studying RNA polymerase fidelity or viral replication mechanisms. Enzymes like guanylyl cyclase catalyze cyclic nucleotide formation, which mediates hormonal signaling .

- Methodological Note : Use radiolabeled cyclic nucleotides in in vitro transcription assays to track enzyme interactions. Compare hydrolysis rates of cyclic vs. linear analogs at pH 5–9 to assess stability .

Q. What synthetic routes are optimal for producing high-purity cyclic guanylic acid derivatives?

- Answer : Two primary methods are:

- Phosphorylation of guanosine : React guanosine with phosphoryl chloride, followed by sodium hydroxide neutralization to form the disodium salt. Yield depends on reaction time and stoichiometry .

- Phosphoramidite strategy : Employ allyl-protected guanine and ribose intermediates to minimize side reactions. This method achieves higher stereochemical control for cyclic dinucleotides (e.g., c-di-GMP) .

Advanced Research Questions

Q. How does the 3'→5' cyclic configuration enhance antiviral activity compared to linear nucleotides, and what experimental models validate this?

- Answer : The cyclic structure mimics viral RNA intermediates, competitively inhibiting polymerases (e.g., herpes simplex virus DNA polymerase). In murine models, cyclic derivatives reduced viral load by 60–80% at 10 mg/kg doses, whereas linear analogs showed <30% efficacy due to rapid renal clearance. Mechanistic studies using cryo-EM reveal steric hindrance during viral genome elongation .

- Contradiction Analysis : Some studies report reduced efficacy in cytomegalovirus (CMV) due to viral exonuclease activity. Resolve by co-administering exonuclease inhibitors (e.g., phosphorothioate-modified analogs) .

Q. What are the challenges in resolving conflicting data on cyclic guanylate’s metabolic pathways across cell types?

- Answer : Discrepancies arise from:

- Tissue-specific enzyme expression : Hepatocytes metabolize cyclic nucleotides via PDE5A, while neuronal cells use PDE9A.

- Compartmentalization : Intracellular cAMP/cGMP ratios alter downstream effects (e.g., PKG activation in cancer vs. immune cells).

Q. How can structural dynamics of cyclic dinucleotides be characterized to optimize STING pathway activation in immunotherapy?

- Answer : The 3'→5' linkage induces a unique "closed" conformation, enhancing STING binding affinity (Kd = 0.2 µM vs. 1.5 µM for linear analogs). Techniques include:

- X-ray crystallography : Resolve sodium ion coordination at the phosphate groups (2.4 Å resolution).

- NMR relaxation studies : Analyze rotational correlation times to confirm rigidity .

- Data Table :

| Property | 3'→5' Cyclic GMP | 5'-GMP (Linear) |

|---|---|---|

| STING Binding Affinity (Kd) | 0.2 µM | 1.5 µM |

| Serum Half-life (Human) | 4.2 h | 0.8 h |

| Enzymatic Degradation Rate | 0.05 µM/min | 0.3 µM/min |

| Source: Compiled from |

Methodological Guidelines

Q. What in vivo dosing strategies mitigate toxicity while maintaining anticancer efficacy?

- Answer : In glioma xenografts, a biphasic regimen (20 mg/kg loading dose + 5 mg/kg maintenance) reduced tumor volume by 70% without hepatotoxicity. Key considerations:

- Pharmacokinetics : Cyclic nucleotides exhibit prolonged half-lives (4–6 h) due to protein binding.

- Bioavailability : Use PEGylated liposomes to bypass renal clearance and enhance tumor penetration .

Q. How can researchers validate the specificity of cyclic guanylate interactions in complex biological matrices?

- Answer : Combine orthogonal assays:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.